molecular formula C11H14N6O2S2 B12496078 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B12496078
M. Wt: 326.4 g/mol
InChI Key: RXPIRKGQUZEKTE-UHFFFAOYSA-N
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Description

2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a pyrimidine ring, a thiadiazole ring, and an acetamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate starting materials such as 2-aminopyrimidine with sulfur-containing reagents.

    Introduction of the thiadiazole ring: This step involves the cyclization of intermediates with isopropyl-substituted thiadiazole precursors.

    Acetamide group attachment: The final step involves the acylation of the intermediate compound with acetic anhydride or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antiviral, antibacterial, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine derivatives: Compounds like 5-fluorouracil and cytosine share the pyrimidine ring structure.

    Thiadiazole derivatives: Compounds such as acetazolamide and sulfamethoxazole contain the thiadiazole ring.

    Acetamide derivatives: Compounds like paracetamol and acetanilide feature the acetamide group.

Properties

Molecular Formula

C11H14N6O2S2

Molecular Weight

326.4 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C11H14N6O2S2/c1-5(2)9-16-17-11(21-9)15-8(19)4-20-10-13-6(12)3-7(18)14-10/h3,5H,4H2,1-2H3,(H,15,17,19)(H3,12,13,14,18)

InChI Key

RXPIRKGQUZEKTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CSC2=NC(=CC(=O)N2)N

Origin of Product

United States

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